molecular formula C10H21N3 B2913340 1-Ethyl-4-(pyrrolidin-3-yl)piperazine CAS No. 1181375-80-3

1-Ethyl-4-(pyrrolidin-3-yl)piperazine

Cat. No. B2913340
CAS RN: 1181375-80-3
M. Wt: 183.299
InChI Key: KPGLIJOIARXQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a chemical compound with the molecular formula C10H21N3. It has a molecular weight of 183.3 . It is used as a reactant for the synthesis of small molecule ligands of methyl-lysine binding proteins and molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells .


Molecular Structure Analysis

The InChI code for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine is 1S/C10H21N3/c1-2-12-5-7-13(8-6-12)10-3-4-11-9-10/h10-11H,2-9H2,1H3 .


Physical And Chemical Properties Analysis

1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a solid compound . Its IUPAC name is 1-ethyl-4-(3-pyrrolidinyl)piperazine .

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of piperazine, including those structurally related to 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, exhibit potential anticonvulsant properties. For example, studies on pyrrolidine-2,5-dione derivatives have identified compounds with significant efficacy in acute models of seizures, suggesting a promising avenue for developing new antiepileptic drugs. These compounds demonstrated a more beneficial protective index than well-known antiepileptic drugs, with mechanisms involving sodium and L-type calcium channel blockage (Rybka et al., 2017).

Insecticidal Properties

Derivatives based on the piperazine scaffold, including those structurally similar to 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, have been explored for novel insecticides. A study on the serotonergic ligand PAPP and its derivatives showed that these compounds possess growth-inhibiting and larvicidal activities against certain pests, offering a new mode of action for insecticide development (Cai et al., 2010).

Anticancer Activity

Piperazine derivatives, including those related to 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, have shown promise in anticancer research. Compounds synthesized from piperazine and evaluated for their antiproliferative effect against various human cancer cell lines have exhibited good activity, highlighting the potential for these molecules as anticancer agents (Mallesha et al., 2012).

Antimalarial Agents

Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. Studies found that certain structural modifications, such as the presence of a hydroxyl group, a propane chain, and a fluor, are crucial for antiplasmodial activity, with some compounds showing significant potency at low micromolar concentrations (Mendoza et al., 2011).

Challenges in C–H Functionalization

The synthesis and functionalization of piperazines, including 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, pose significant challenges. Research has focused on developing methods for C–H functionalization to diversify this drug scaffold. Approaches such as α-lithiation trapping and transition-metal-catalyzed α-C–H functionalizations have been explored, highlighting the opportunities and difficulties in modifying piperazine substrates for pharmaceutical applications (Ye et al., 2016).

properties

IUPAC Name

1-ethyl-4-pyrrolidin-3-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-2-12-5-7-13(8-6-12)10-3-4-11-9-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGLIJOIARXQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(pyrrolidin-3-yl)piperazine

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